EAM-2201

Übersicht

Beschreibung

Es ahmt die psychoaktiven Wirkungen der Hauptpsychoaktivkomponente von Cannabis, Delta-9-Tetrahydrocannabinol (THC), nach . EAM2201 ist ein potenter Agonist für die Cannabinoid-Rezeptoren und wurde weit verbreitet als illegale Freizeitdroge missbraucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EAM2201 beinhaltet die Reaktion von 4-Ethyl-1-Naphthalenylchlorid mit 1-(5-Fluorpentyl)-1H-Indol-3-Carbonsäure in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von EAM2201 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

EAM2201 wurde auf sein Potenzial untersucht, mit verschiedenen Arzneimittel-metabolisierenden Enzymen zu interagieren. Es wurde gezeigt, dass es die Aktivitäten von Cytochrom-P450-Enzymen und Uridin-5’-diphospho-glucuronosyltransferasen in menschlichen Lebermikrosomen hemmt . Dies macht es zu einem wertvollen Werkzeug zur Untersuchung von Arzneimittel-Wechselwirkungen und dem Metabolismus anderer Verbindungen . Darüber hinaus wurde EAM2201 in der forensischen Toxikologie eingesetzt, um seinen Metabolismus zu verstehen und sein Vorhandensein in biologischen Proben nachzuweisen .

Wirkmechanismus

EAM2201 wirkt als vollständiger Agonist an den Cannabinoid-Rezeptoren CB1 und CB2 . Es bindet mit hoher Affinität an diese Rezeptoren und ahmt die Wirkungen von Delta-9-Tetrahydrocannabinol (THC) nach . Die Aktivierung dieser Rezeptoren führt zu verschiedenen physiologischen Wirkungen, darunter veränderte Wahrnehmung, Stimmung und Kognition . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der Adenylatcyclase und die Modulation von Ionenkanälen .

Wirkmechanismus

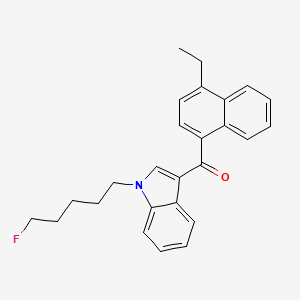

EAM-2201, also known as (4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone or 5-fluoro-JWH-210, is a synthetic cannabinoid . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound acts as a potent agonist for the cannabinoid receptors . It has a binding affinity of 0.380 nM at CB1 and 0.371 nM at CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

As an agonist, this compound binds to the cannabinoid receptors, mimicking the action of endogenous cannabinoids. This binding triggers a series of events within the cell, leading to various physiological effects .

Biochemical Pathways

This can affect a wide range of functions, from pain perception to mood regulation .

Pharmacokinetics

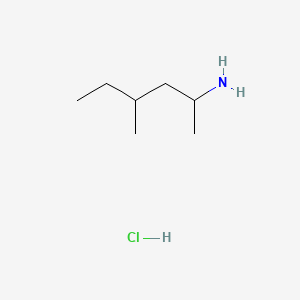

In vitro studies suggest that this compound has the potential to trigger pharmacokinetic drug interactions when co-administered with substrates of cyp2c8, cyp2c9, cyp2c19, cyp3a4, and ugt1a3 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological system in which the cannabinoid receptors are activated. Given its potent agonist activity, this compound can produce significant alterations in neurotransmitter release, potentially leading to changes in perception, mood, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the presence of other drugs, the user’s metabolic rate, and genetic variations in the cannabinoid receptors or metabolic enzymes could all potentially influence the effects of this compound .

Biochemische Analyse

Biochemical Properties

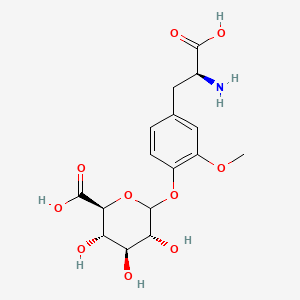

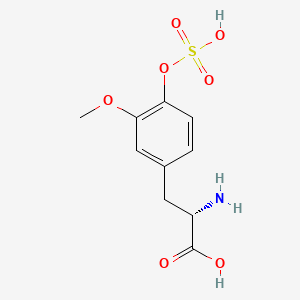

EAM-2201 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit the activities of major drug-metabolizing enzymes, cytochrome P450s (CYPs), and uridine 5′-diphospho-glucuronosyltransferases (UGTs) in human liver microsomes . The metabolites of this compound are produced by defluorination, hydroxylation, carboxylation, dehydrogenation, N-dealkylation, and/or glucuronidation .

Cellular Effects

This compound influences cell function by acting as a potent agonist for the cannabinoid receptors

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of EAM2201 involves the reaction of 4-ethyl-1-naphthalenyl chloride with 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of EAM2201 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

EAM2201 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: EAM2201 kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind für EAM2201 weniger verbreitet.

Substitution: EAM2201 kann Substitutionsreaktionen eingehen, insbesondere an der Fluorpentylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Natriumazid oder Kaliumcyanid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und carboxylierte Derivate von EAM2201 .

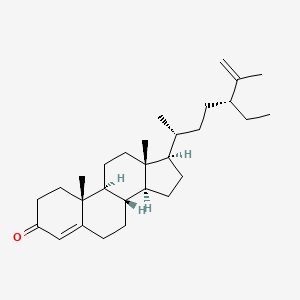

Vergleich Mit ähnlichen Verbindungen

EAM2201 ähnelt strukturell anderen synthetischen Cannabinoiden wie JWH-210 und AM-2201 . es ist einzigartig durch das Vorhandensein einer Ethylgruppe in der 4-Position des Naphthylrings und eines Fluoratoms in der Pentylkette . Diese strukturelle Modifikation verstärkt seine Bindungsaffinität und Potenz an den Cannabinoid-Rezeptoren .

Liste ähnlicher Verbindungen

- JWH-210

- AM-2201

- MAM-2201

- THJ-2201

Eigenschaften

IUPAC Name |

(4-ethylnaphthalen-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO/c1-2-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-18-28(17-9-3-8-16-27)25-13-7-6-12-22(24)25/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCXPXDWLZORPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745434 | |

| Record name | EAM 2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-60-7 | |

| Record name | (4-Ethyl-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364933-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EAM-2201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EAM 2201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EAM-2201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO52S1U9ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does EAM-2201 interact with its target and what are the downstream effects?

A1: this compound acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids. While the precise downstream effects are still under investigation, activation of CB receptors is known to influence various physiological processes, including mood, appetite, pain perception, and memory.

Q2: What is known about the metabolism of this compound?

A2: Research indicates that this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYPs) . Studies utilizing human liver microsomes and recombinant CYPs have identified specific CYP enzymes involved in its metabolism, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4. Further research has also explored the potential for this compound to inhibit certain CYP and UGT (uridine 5′-diphospho-glucuronosyltransferases) enzymes, suggesting a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes .

Q3: Are the metabolites of this compound biologically active?

A3: Yes, research suggests that several major phase I metabolites of this compound retain activity at cannabinoid receptors . This finding implies that these metabolites may contribute to the overall effects of the parent compound and could potentially prolong its duration of action.

Q4: What analytical techniques are used to study this compound?

A4: Several analytical methods are employed to detect, identify, and quantify this compound and its metabolites. These include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution LC-Orbitrap-MS/MS . These techniques provide the sensitivity and selectivity needed to analyze complex biological samples and differentiate this compound from other compounds.

Q5: What are the implications of this compound being found in forensic samples?

A5: The detection of this compound in forensic samples, such as those described in case reports , highlights its emergence as a new psychoactive substance. This finding underscores the importance of developing and refining analytical methods for its detection and identification, especially in the context of forensic investigations and clinical toxicology.

Q6: Has this compound been detected in products like "spice-like" herbal mixtures?

A6: Yes, this compound has been identified and quantified in "spice-like" herbal mixtures, indicating its presence in products marketed and sold as alternatives to cannabis . This discovery raises concerns about the potential health risks associated with the use of such products, as their composition and potency can vary significantly.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

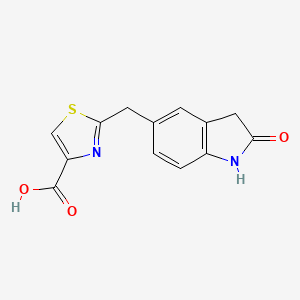

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)